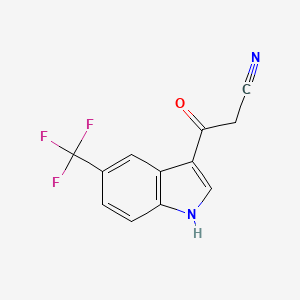

3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile

Descripción

3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a nitrile-containing indole derivative characterized by a trifluoromethyl (-CF₃) substituent at the 5-position of the indole ring and a 3-oxopropanenitrile moiety at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical structural feature for pharmacokinetic optimization .

Propiedades

Número CAS |

2089649-01-2 |

|---|---|

Fórmula molecular |

C12H7F3N2O |

Peso molecular |

252.19 g/mol |

Nombre IUPAC |

3-oxo-3-[5-(trifluoromethyl)-1H-indol-3-yl]propanenitrile |

InChI |

InChI=1S/C12H7F3N2O/c13-12(14,15)7-1-2-10-8(5-7)9(6-17-10)11(18)3-4-16/h1-2,5-6,17H,3H2 |

Clave InChI |

HAULNHRYEJKFJY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)CC#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

Formation of the Nitrile Group: The nitrile group can be introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide or a nitrile-containing reagent.

Industrial Production Methods

Industrial production of 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Amino derivatives or other reduced forms.

Substitution: Substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.

Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The nitrile group can form hydrogen bonds or participate in other interactions, contributing to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural Analogues

The following compounds share structural similarities with 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile but differ in substituents or heterocyclic systems:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group (strong electron-withdrawing) in the target compound contrasts with the methoxy group (electron-donating) in 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, influencing electronic properties and reactivity .

Key Observations :

- The methoxy-substituted analogue () uses milder conditions compared to trifluoromethyl derivatives, likely due to the steric and electronic effects of -CF₃ requiring higher activation energy .

- Piperazine hybridized derivatives () emphasize the role of structural complexity in enhancing antibacterial activity.

Physico-Chemical Properties

| Property | 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile | 3-(5-Methoxy-1H-indol-3-yl)-3-oxopropanenitrile | 3-Oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile |

|---|---|---|---|

| Molecular Weight | 279.22 | 214.22 | 297.28 |

| LogP (Predicted) | ~2.8 (high lipophilicity due to -CF₃) | ~1.9 | ~3.1 (piperidine enhances lipophilicity) |

| Solubility | Low in water; soluble in DMSO, DMF | Moderate in polar aprotic solvents | Low water solubility |

| Thermal Stability | High (decomposition >250°C) | Moderate (decomposition ~200°C) | High (>240°C) |

Key Observations :

Actividad Biológica

3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₈F₃N₃O

- Molecular Weight : 299.21 g/mol

- CAS Number : 2089651-49-8

This structure incorporates a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Anticancer Activity

Research has indicated that 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile exhibits significant anticancer properties. A study focusing on its mechanism of action revealed that the compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The IC₅₀ values for these cell lines were reported to be in the low micromolar range, demonstrating potent activity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 2.5 |

| PC-3 (Prostate Cancer) | 1.8 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

The compound's biological activity is attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including apoptosis, metabolism, and cell cycle regulation.

In vitro studies demonstrated that 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile binds to GSK-3β with an IC₅₀ value of approximately 480 nM, indicating strong inhibitory effects . This inhibition leads to downstream effects on the Wnt signaling pathway, which is crucial for tumor growth and metastasis.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of the compound using xenograft models of breast cancer. Mice treated with 10 mg/kg body weight of the compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3) in treated tumors.

Study 2: Metabolic Stability

Another critical aspect investigated was the metabolic stability of the compound. When subjected to human liver microsomes, it exhibited a half-life of approximately 30 minutes, suggesting rapid metabolism . Modifications to enhance metabolic stability are ongoing, focusing on structural analogs that maintain biological activity while reducing degradation.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.